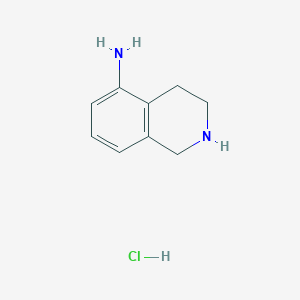

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for heterocyclic organic compounds. The base structure is designated as 1,2,3,4-tetrahydroisoquinoline, indicating the fully saturated six-membered ring portion of the isoquinoline system. The compound belongs to the broader class of tetrahydroisoquinolines, which are tetrahydrogenated isoquinoline derivatives characterized by a benzene ring fused to a saturated six-membered nitrogen-containing heterocycle. The 5-amino substitution pattern refers to the placement of the amino functional group on the benzene ring portion of the molecule, specifically at the position ortho to the nitrogen-containing ring junction. This structural arrangement creates a compound with both basic nitrogen centers: the cyclic secondary amine nitrogen and the primary amino group substituent.

The structural classification places this compound within the organoheterocyclic compounds, specifically as a substituted tetrahydroisoquinoline. The presence of two nitrogen atoms in the molecule classifies it as a diamine, with the cyclic nitrogen functioning as a secondary amine and the substituent functioning as a primary amine. The tetrahydroisoquinoline skeleton is commonly encountered in pharmaceutical compounds and natural products, making this amino derivative particularly relevant for medicinal chemistry applications.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for 5-amino-1,2,3,4-tetrahydroisoquinoline, the free base form, is 115955-90-3. This unique identifier provides unambiguous identification of the compound in chemical databases and literature. The hydrochloride salt form of this compound carries different registry numbers and identifiers, reflecting the distinct chemical and physical properties imparted by salt formation.

Alternative systematic names and synonyms for this compound include 1,2,3,4-tetrahydro-5-aminoisoquinoline, which represents an alternative systematic naming approach. The compound may also be referenced as 5-amino-3,4-dihydro-1H-isoquinoline in certain nomenclature systems, emphasizing the partially saturated nature of the isoquinoline ring system. In pharmaceutical and research contexts, abbreviated designations may be employed, though the full systematic names provide the most precise chemical identification.

The hydrochloride derivative specifically carries additional nomenclature designations that indicate the salt formation. These include 5-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride and 5-amino-1,2,3,4-tetrahydroisoquinoline monohydrochloride, specifying the 1:1 stoichiometric relationship between the organic base and hydrochloric acid.

Molecular Formula and Weight Analysis

The molecular formula of the free base 5-amino-1,2,3,4-tetrahydroisoquinoline is C₉H₁₂N₂, with a molecular weight of 148.20 grams per mole. This formula reflects the presence of nine carbon atoms forming the tetrahydroisoquinoline scaffold, twelve hydrogen atoms distributed across the ring system and amino substituent, and two nitrogen atoms comprising the cyclic secondary amine and primary amino substituent.

Upon conversion to the hydrochloride salt, the molecular formula becomes C₉H₁₃ClN₂, with a corresponding molecular weight of 184.67 grams per mole. The addition of the hydrochloric acid component increases the hydrogen count by one and introduces a chloride anion, resulting in the formation of a stable ionic compound. This molecular weight increase of approximately 36.5 grams per mole reflects the incorporation of the hydrochloric acid component and represents a significant alteration in the compound's physical and chemical properties.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂ | C₉H₁₃ClN₂ |

| Molecular Weight | 148.20 g/mol | 184.67 g/mol |

| CAS Registry Number | 115955-90-3 | Various |

| Melting Point | 153°C | Not specified |

The molecular structure analysis reveals that the compound contains two distinct nitrogen environments: the cyclic nitrogen atom integrated into the six-membered saturated heterocycle, and the exocyclic primary amino nitrogen attached to the benzene ring portion of the molecule. This dual nitrogen functionality contributes to the compound's basic properties and influences its chemical reactivity patterns.

Salt Formation Rationale: Hydrochloride Derivative Characteristics

The conversion of 5-amino-1,2,3,4-tetrahydroisoquinoline to its hydrochloride salt represents a common pharmaceutical and research practice aimed at improving compound stability, solubility, and handling characteristics. The basic nature of both nitrogen centers in the molecule, particularly the primary amino group, renders the compound susceptible to protonation under acidic conditions. The formation of the hydrochloride salt occurs through the protonation of the amino nitrogen, creating a positively charged ammonium species balanced by the chloride anion.

This salt formation process significantly alters the physical properties of the compound. Hydrochloride salts typically exhibit enhanced water solubility compared to their free base counterparts, facilitating dissolution and handling in aqueous systems. The ionic nature of the hydrochloride salt also contributes to increased crystalline stability and defined melting characteristics, making the compound more suitable for storage and analytical characterization.

The protonation state in the hydrochloride salt affects the electronic distribution within the molecule, potentially influencing its chemical reactivity and biological activity profiles. The positively charged amino nitrogen in the salt form may exhibit different hydrogen bonding patterns and electrostatic interactions compared to the neutral free base, impacting both chemical synthesis applications and potential biological interactions.

The stoichiometric relationship between the organic base and hydrochloric acid in the salt formation is typically 1:1, though the exact protonation site and degree of protonation can depend on solution conditions and pH. The tetrahydroisoquinoline skeleton provides a stable framework for salt formation, with the aromatic amino substituent serving as the primary site for protonation due to its accessibility and basic character.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENUYYWHSGCUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662884 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082658-92-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization of N-Acyl Derivatives

One of the most common and efficient approaches involves cyclization of N-acyl derivatives of β-phenylethylamine, typically in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). This method is favored for its straightforwardness and high selectivity.

- Starting with N-acyl-β-phenylethylamine

- Cyclization under dehydrating conditions

- Formation of the tetrahydroisoquinoline core

- Subsequent amination at the 5-position to introduce the amino group

- Final salt formation with hydrochloric acid to yield the hydrochloride salt

| Parameter | Typical Range | Notes |

|---|---|---|

| Dehydrating agent | POCl₃, P₂O₅, ZnCl₂ | Promotes cyclization |

| Temperature | 80–150°C | Elevated temperatures facilitate ring closure |

| Solvent | Dichloromethane, acetic acid | Solvent choice influences yield |

- Cyclization efficiency is highly dependent on the dehydrating agent and temperature.

- Use of POCl₃ yields high purity products but requires careful handling due to corrosiveness.

- Yields reported range from 70–85% under optimized conditions.

Reductive Amination of Isoquinoline Derivatives

Another prominent route involves reductive amination of isoquinoline intermediates with ammonia or primary amines, followed by salt formation.

- Synthesis of isoquinoline core via Pictet–Spengler or Bischler–Napieralski reactions

- Nucleophilic addition of ammonia or primary amines to the isoquinoline

- Reduction using hydrogenation catalysts like Pd/C or PtO₂

- Acidification with hydrochloric acid to form the hydrochloride salt

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd/C, PtO₂ | For hydrogenation |

| Solvent | Ethanol, acetic acid | Ensures solubility and reaction efficiency |

| Temperature | 25–80°C | Mild to moderate heating |

- This method allows for selective substitution at the 5-position.

- Yields are generally high (>80%) with controlled reaction parameters.

- Suitable for synthesizing derivatives with various substituents.

Multi-Step Synthesis via Carboxylic Acid Intermediates

A more elaborate route involves oxidation of tetrahydroisoquinoline derivatives to carboxylic acids, followed by amination and salt formation.

- Oxidation of tetrahydroisoquinoline to the corresponding carboxylic acid

- Conversion to amide or amine derivatives

- Final hydrochloride salt formation

- The process offers flexibility for functional group modifications.

- Requires rigorous purification steps.

- Overall yields are moderate (~60–75%) but allow for structural diversification.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of N-acyl derivatives | POCl₃, P₂O₅ | Cyclization & Amination | 70–85% | High purity, straightforward | Handling corrosive reagents |

| Reductive amination | Isoquinoline, NH₃, H₂ | Nucleophilic addition & reduction | >80% | Selectivity, versatile | Requires catalysts, controlled conditions |

| Carboxylic acid intermediates | Oxidants, amines | Oxidation & substitution | 60–75% | Structural diversity | Multi-step, purification needed |

Notes on Research Findings and Optimization

- Reaction conditions such as temperature, solvent polarity, and reagent equivalents critically influence the yield and purity.

- Handling and safety protocols are essential, especially when using dehydrating agents like POCl₃ or strong bases like butyllithium.

- Purification techniques such as column chromatography, recrystallization, and distillation are routinely employed to achieve pharmaceutical-grade purity.

- Salt formation with hydrochloric acid is straightforward, ensuring the compound's stability and solubility for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Disorders:

THIQ derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. A study demonstrated that specific THIQ derivatives exhibited potent AChE inhibitory activity, suggesting their potential as drug candidates for Alzheimer's disease therapy .

2. Antimicrobial Activity:

THIQ compounds have been synthesized with varying substitutions that enhance their antimicrobial properties. For instance, derivatives have been tested against various pathogens, showing significant inhibitory effects against bacterial strains. The structure-activity relationship (SAR) studies reveal that modifications on the THIQ scaffold can lead to improved efficacy .

3. Anticancer Properties:

Recent studies have explored the anticancer potential of THIQ derivatives. Certain compounds have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings highlight the potential of THIQ analogs as anticancer agents .

Biological Applications

1. Enzyme Inhibition:

The ability of THIQ to inhibit various enzymes makes it a valuable tool in biochemical research. For example, its effectiveness in inhibiting AChE has been quantitatively analyzed using Ellman’s colorimetric assay, which provides a reliable method for assessing enzyme activity .

2. Receptor Binding Studies:

THIQ compounds are structurally similar to naturally occurring alkaloids, allowing them to interact with neurotransmitter receptors. Research has indicated that certain THIQ derivatives can modulate receptor activity, which is crucial for developing drugs targeting neurological conditions .

Industrial Applications

1. Pharmaceutical Intermediates:

THIQ serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be transformed into more complex molecules through established synthetic routes, including Pictet-Spengler reactions and microwave-assisted synthesis methods .

2. Material Science:

In addition to its biological applications, THIQ derivatives are being investigated for their potential use in developing new materials with specific properties, such as conductivity or catalytic activity.

Table 1: Biological Activities of THIQ Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| THIQ Derivative A | AChE Inhibition | 0.25 | |

| THIQ Derivative B | Antimicrobial | 15 | |

| THIQ Derivative C | Anticancer (HeLa) | 10 |

Table 2: Synthetic Routes for THIQ Derivatives

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Pictet-Spengler Reaction | 2-(3,4-dimethoxyphenyl)ethylamine | 98 | |

| Microwave-Assisted Synthesis | Various aldehydes | 85-97 |

Case Studies

-

Alzheimer's Disease Therapeutics:

A series of THIQ derivatives were synthesized and evaluated for their AChE inhibitory activity using in vitro assays. Among these, compound X showed the highest potency with an IC50 value of 0.25 µM, indicating its potential as a lead compound for further development in Alzheimer's therapy . -

Antimicrobial Efficacy:

A study assessed the antimicrobial effects of several THIQ derivatives against resistant bacterial strains. The results demonstrated that compound Y significantly inhibited growth at concentrations as low as 15 µM, highlighting its potential utility in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride to other tetrahydroisoquinoline derivatives are critical for understanding its unique properties. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Key Findings:

Structural Variations: Hydrogenation Patterns: The position of hydrogenation in the isoquinoline ring (e.g., 1,2,3,4- vs. 5,6,7,8-tetrahydro) significantly impacts molecular geometry and binding affinity to biological targets . Substituent Effects: The presence of electron-withdrawing groups (e.g., ketone in 129075-52-1) reduces basicity, while electron-donating groups (e.g., methoxy in 1306603-61-1) enhance lipophilicity and membrane permeability .

Physicochemical Properties :

- Hydrochloride salts (e.g., 115955-90-3, 1246552-20-4) generally exhibit higher aqueous solubility than free bases.

- The sulfonamide derivative (CID 22218091) shows increased thermal stability due to strong hydrogen-bonding interactions .

Applications: Drug Discovery: Compounds with methoxy substitutions (e.g., 1306603-61-1) are explored for serotonin receptor modulation .

Research Insights and Data Gaps

- Safety Profiles: Limited GHS hazard data are available for most tetrahydroisoquinoline derivatives, necessitating further toxicological studies .

- Synthetic Utility : The free base (943751-30-2) is preferred for further functionalization, while hydrochloride salts are ideal for crystallization and storage .

- Biological Activity : Structural analogs like 129075-52-1 and 1306603-61-1 are under investigation for neurodegenerative disease therapeutics .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

- Chemical Formula : C9H13ClN2

- Molecular Weight : 188.67 g/mol

- Structure : THIQ features a bicyclic structure that contributes to its interaction with various biological targets.

THIQ exhibits biological activity through several mechanisms:

- Serotonin Receptor Agonism : It acts as an agonist for the 5-HT2A receptor, influencing serotonin levels in the brain, which can enhance mood and cognitive functions .

- Influence on Neurotransmitter Systems : THIQ has been shown to affect monoamine levels in the brain, particularly in models of depression where it antagonizes the effects of reserpine-induced monoamine depletion .

- Antimicrobial and Anticancer Properties : Research indicates potential antimicrobial and anticancer activities, making it a candidate for further exploration in therapeutic applications .

Antidepressant Effects

Studies have demonstrated that THIQ has significant antidepressant-like effects. In a study involving chronic administration in rats, THIQ effectively reversed depression-like behaviors induced by reserpine. The results showed:

| Treatment Group | Immobility Time (seconds) | Swimming Time (seconds) |

|---|---|---|

| Control | 60 ± 5 | 120 ± 10 |

| Reserpine | 90 ± 8 | 80 ± 12 |

| THIQ + Reserpine | 55 ± 6* | 130 ± 15* |

*Significant difference from reserpine group (p < 0.01) .

Antimicrobial Activity

THIQ has demonstrated activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that THIQ may have potential as an antimicrobial agent .

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of THIQ in a mouse model of Parkinson's disease. Results indicated that THIQ administration led to a decrease in neurodegeneration markers in treated mice compared to controls .

- Behavioral Studies : In behavioral assays assessing anxiety and depression-like symptoms in rodents, THIQ exhibited significant anxiolytic properties alongside its antidepressant effects, indicating a broad spectrum of psychoactive potential .

Q & A

Basic Research Questions

Q. What are the key physicochemical identifiers for 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride, and how can they be validated experimentally?

- Answer : The compound has a molecular formula of C₉H₁₃ClN₂ (including the hydrochloride moiety) and a molecular weight of 180.63–294.7 g/mol , depending on structural confirmation (e.g., ). Validation methods include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- ¹H/¹³C NMR to verify the tetrahydroisoquinoline backbone and amine/hydrochloride groups.

- Elemental Analysis to validate Cl content.

- Reference : Use CAS RN 152814-23-8 () for database alignment.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : The compound is a skin, eye, and respiratory irritant (R36/37/38; ). Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation ().

- First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent symptoms ( ).

Q. What synthetic routes are commonly used to prepare 1,2,3,4-Tetrahydroisoquinoline derivatives?

- Answer : While direct synthesis data is limited, analogous methods include:

- Pictet-Spengler Reaction : Cyclization of β-arylethylamines with carbonyl compounds.

- Reductive Amination : For introducing the amine group ( ).

- Microwave-Assisted Synthesis : Reduces reaction time for heterocyclic intermediates ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- In Vitro Assays : Use hepatocyte or cytotoxicity models (e.g., MTT assay) to assess acute toxicity.

- Structure-Activity Relationships (SAR) : Compare with analogs like 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride ( ) to infer hazards.

- Environmental Testing : Conduct OECD 301/302 biodegradability tests to address ecological data gaps ().

Q. What advanced analytical techniques are recommended for characterizing impurities in synthesized batches?

- HPLC-MS : Detect low-abundance impurities (e.g., by-products from reductive amination).

- X-ray Crystallography : Confirm stereochemistry if chiral centers are present ().

- Thermogravimetric Analysis (TGA) : Assess stability under thermal stress ().

Q. How can enzymatic methods be applied to modify the C(sp³)–H bonds of this compound for functionalization?

- Biocatalytic Amination : Use engineered cytochrome P450 enzymes to introduce amine groups at specific positions.

- Directed Evolution : Optimize enzyme activity for non-natural substrates.

- Kinetic Resolution : Separate enantiomers using lipases or esterases.

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.